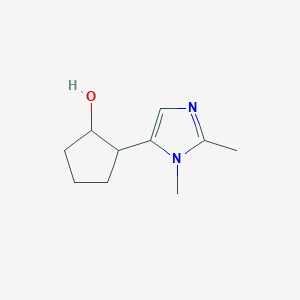
2-(1,2-Dimethyl-1H-imidazol-5-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dimethyl-1H-imidazol-5-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C10H16N2O It features a cyclopentane ring substituted with a hydroxyl group and an imidazole ring that is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)cyclopentan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they often include the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dimethyl-1H-imidazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles can be used to substitute the methyl groups on the imidazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups to the imidazole ring.
Scientific Research Applications
2-(1,2-Dimethyl-1H-imidazol-5-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(1,2-Dimethyl-1H-imidazol-5-yl)cyclopentan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The hydroxyl group may also play a role in these interactions by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1,2-Dimethyl-1H-imidazol-5-yl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a substituted imidazole ring. This structure provides distinct chemical and physical properties that can be leveraged in various applications, setting it apart from other similar compounds.
Biological Activity
2-(1,2-Dimethyl-1H-imidazol-5-yl)cyclopentan-1-ol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N2O, with a molecular weight of 180.24 g/mol. The compound features an imidazole ring and a cyclopentanol moiety, which may contribute to its biological properties.
Case Studies and Research Findings
A review of the literature reveals limited direct studies on this compound. However, insights can be drawn from related compounds:
| Compound Name | Activity | Reference |
|---|---|---|
| 2-Methylimidazole | Antimicrobial | |
| 4-Methylthiazole | Cytotoxicity against cancer cells | |
| Benzimidazole derivatives | Topoisomerase I inhibition |
These findings suggest that modifications in the imidazole structure can significantly impact biological activity.
The mechanisms through which imidazole derivatives exert their biological effects often involve:
1. Interaction with DNA and RNA
Some imidazole compounds have been shown to intercalate with nucleic acids, disrupting replication and transcription processes .
2. Enzyme Binding
Imidazoles may bind to active sites of enzymes, inhibiting their function and leading to downstream effects on cellular metabolism.
3. Induction of Apoptosis
Certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and other apoptotic markers .
Future Directions
Given the promising structural attributes of this compound, future research should focus on:
1. Synthesis and Characterization
Further synthesis of this compound and related analogs could help elucidate structure–activity relationships.
2. In Vitro and In Vivo Studies
Comprehensive biological assays should be conducted to evaluate antimicrobial efficacy, cytotoxicity profiles, and enzyme inhibition capabilities.
3. Clinical Applications
Exploration into potential therapeutic applications in treating infections or cancers could be beneficial.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-7-11-6-9(12(7)2)8-4-3-5-10(8)13/h6,8,10,13H,3-5H2,1-2H3 |
InChI Key |
GJSKCUPQAFQCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















